1-(4-butylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
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Overview
Description
N-(4-butylphenyl)-N’-[3-(4-morpholinyl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-N’-[3-(4-morpholinyl)propyl]thiourea typically involves the reaction of 4-butylaniline with 3-(4-morpholinyl)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-N’-[3-(4-morpholinyl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and morpholine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-N’-[3-(4-morpholinyl)propyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[3-(4-morpholinyl)propyl]thiourea
- N-(4-butylphenyl)-N’-[3-(4-piperidinyl)propyl]thiourea
- N-(4-butylphenyl)-N’-[3-(4-pyrrolidinyl)propyl]thiourea
Uniqueness
N-(4-butylphenyl)-N’-[3-(4-morpholinyl)propyl]thiourea is unique due to the presence of both a butyl-substituted phenyl group and a morpholine ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H29N3OS |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C18H29N3OS/c1-2-3-5-16-6-8-17(9-7-16)20-18(23)19-10-4-11-21-12-14-22-15-13-21/h6-9H,2-5,10-15H2,1H3,(H2,19,20,23) |
InChI Key |
WZKPZLPYKLGSGZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 |
Origin of Product |
United States |
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